molecular formula C11H12O4 B049065 Methyl isoferulate CAS No. 97966-29-5

Methyl isoferulate

Cat. No.: B049065
CAS No.: 97966-29-5
M. Wt: 208.21 g/mol
InChI Key: JTLOUXXZZFFBBW-GQCTYLIASA-N
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Description

It is a derivative of isoferulic acid and is commonly found in various plants, particularly in the leaves of Phyllostachys heterocycla . This compound is known for its potential antioxidant properties and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isoferulate can be synthesized through the esterification of isoferulic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing isoferulic acid with methanol and sulfuric acid for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl isoferulate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: FeCl3 or Ag2O in an appropriate solvent.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various halogenating agents or nucleophiles under suitable conditions.

Major Products Formed:

Properties

IUPAC Name

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLOUXXZZFFBBW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16980-82-8
Record name Methyl isoferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What potential antiviral activity does methyl isoferulate exhibit?

A1: Research suggests that this compound may have potential as an inhibitor of the influenza M2 channel. Molecular docking studies indicated strong binding affinity of this compound to the M2 channel, comparable to the known inhibitor amantadine []. Further research, including in vitro and in vivo studies, is needed to confirm and characterize this potential antiviral activity.

Q2: How does the structure of this compound compare to other similar compounds, and what are the implications for its activity?

A2: this compound is a propenoidic phenol structurally similar to methyl ferulate, differing only in the position of a methoxy group on the aromatic ring []. Interestingly, while this compound demonstrates binding affinity to the influenza M2 channel [], a study focusing on the oxidation of propenoidic phenols by molecular oxygen, catalyzed by [N,N′-bis(salicylidene)ethane-1,2-diaminato]cobalt(II) found that this compound did not react, while methyl ferulate showed activity []. This difference in reactivity highlights the significant impact even subtle structural modifications can have on a compound's activity and interaction with specific targets.

Q3: What research has been done on modifying the structure of this compound, and what were the findings?

A3: A study exploring the biosynthesis of lithospermic acids and related nor and neolignans investigated the reaction of this compound with FeCl3 or Ag2O [, ]. While the specific findings regarding the biosynthesis hypothesis are not detailed in the provided abstracts, this research suggests that this compound can undergo chemical transformations, opening possibilities for synthesizing derivatives with potentially altered biological activities.

Q4: In what plant species has this compound been identified?

A4: this compound has been isolated from various plant species, including Nauclea officinalis [], Populus canadensis Moench [], and Withania somnifera dun []. The identification of this compound in diverse plant species suggests its potential involvement in various biological pathways and highlights its availability for further research and potential applications.

Q5: What analytical techniques have been employed to study this compound?

A5: Researchers have utilized various analytical methods to characterize and study this compound. These methods include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation [, ]. Additionally, computational methods like molecular docking and molecular dynamics simulations have been employed to investigate its interactions with biological targets [].

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